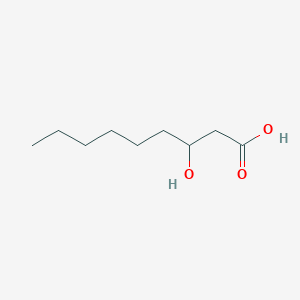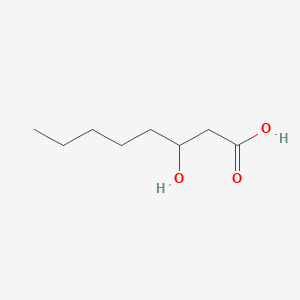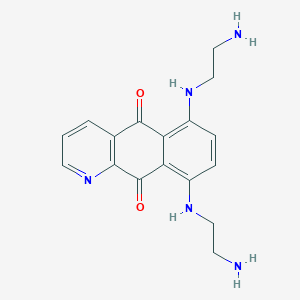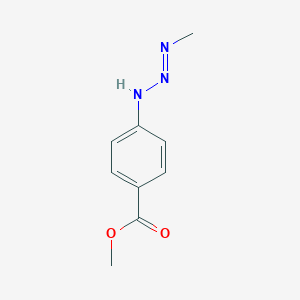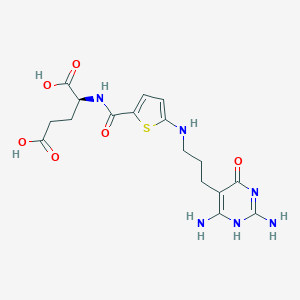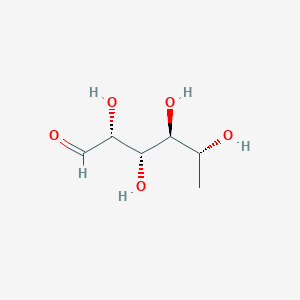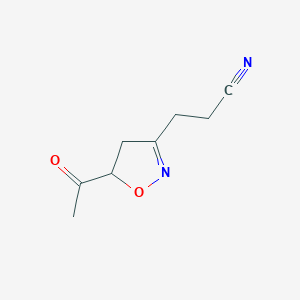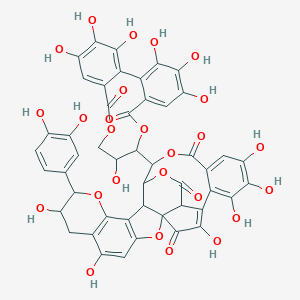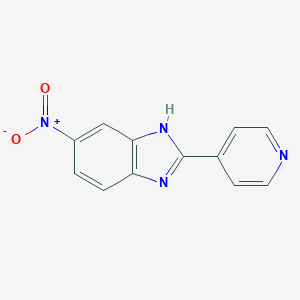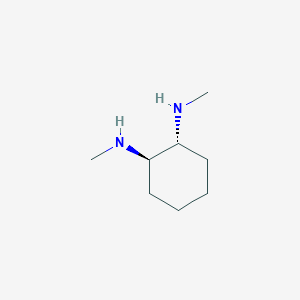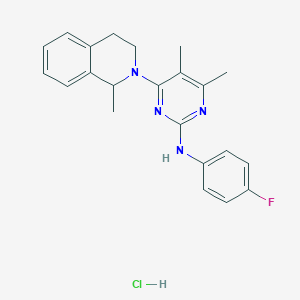
Clorhidrato de Revaprazán
Descripción general
Descripción
El clorhidrato de revaprazán, conocido por su nombre comercial Revanex, es un fármaco que reduce la secreción de ácido gástrico y se utiliza para el tratamiento de la gastritis y las enfermedades relacionadas con el ácido . Actúa como un antagonista de la bomba de protones, específicamente un bloqueador ácido competitivo de potasio, que inhibe reversiblemente la enzima H+, K±ATPasa al unirse al sitio de unión de potasio de la bomba .
Aplicaciones Científicas De Investigación
El clorhidrato de revaprazán tiene varias aplicaciones de investigación científica:
Química: Utilizado
Mecanismo De Acción
Target of Action
Revaprazan Hydrochloride primarily targets the H+/K+ ATPase , also known as the proton pump . This enzyme is responsible for the final step in the production of gastric acid in the stomach’s parietal cells .
Mode of Action
Revaprazan Hydrochloride acts as an acid pump antagonist . It works by reversibly inhibiting the H+/K+ ATPase by binding to the K±binding site of the pump . This inhibition blocks the exchange of potassium ions with hydrogen ions, thereby reducing gastric acid secretion .
Biochemical Pathways
The primary biochemical pathway affected by Revaprazan Hydrochloride is the gastric acid secretion pathway . By inhibiting the H+/K+ ATPase, Revaprazan Hydrochloride disrupts the final step of gastric acid production, leading to a decrease in stomach acidity .
Result of Action
The inhibition of the H+/K+ ATPase by Revaprazan Hydrochloride leads to a decrease in gastric acid secretion . This results in an increase in gastric pH, which can help in the treatment of conditions like gastritis and peptic ulcers . It has also been suggested that Revaprazan Hydrochloride has anti-inflammatory actions against Helicobacter pylori-induced COX-2 expression .
Action Environment
Revaprazan Hydrochloride is stable in the acidic gastric environment . The drug’s effectiveness can be influenced by factors such as the presence of food or the specific strain of helicobacter pylori in the stomach .
Safety and Hazards
When handling Revaprazan Hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La preparación del clorhidrato de revaprazán implica varios pasos clave:
Preparación de 4-hidroxil-2-(4-fluoroanilina)-5,6-dimetilpirimidina: Este intermedio se sintetiza a través de una serie de reacciones que involucran la condensación de materiales de partida apropiados bajo condiciones controladas.
Formación del compuesto final: El intermedio se hace reaccionar entonces con 1-metil-3,4-dihidroisoquinolina en condiciones específicas para obtener this compound.
Métodos de producción industrial
La producción industrial del this compound implica la optimización de la ruta sintética para asegurar un alto rendimiento y pureza. El proceso típicamente incluye:
Síntesis a gran escala: Utilizando la misma ruta sintética que en la preparación de laboratorio pero ampliada con equipo industrial.
Purificación: Utilizando técnicas como la cristalización y la cromatografía para lograr la pureza deseada.
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de revaprazán experimenta varias reacciones químicas, incluyendo:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica la sustitución de un grupo funcional por otro.
Reactivos y condiciones comunes
Oxidación: Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los reactivos comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.
Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir varios análogos sustituidos .
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4.ClH/c1-14-15(2)24-22(25-19-10-8-18(23)9-11-19)26-21(14)27-13-12-17-6-4-5-7-20(17)16(27)3;/h4-11,16H,12-13H2,1-3H3,(H,24,25,26);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALPZYQJEDBIAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CCN1C3=NC(=NC(=C3C)C)NC4=CC=C(C=C4)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30939071 | |
| Record name | N-(4-Fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178307-42-1 | |
| Record name | Revaprazan Hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178307421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | REVAPRAZAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DQ6T10R64 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
